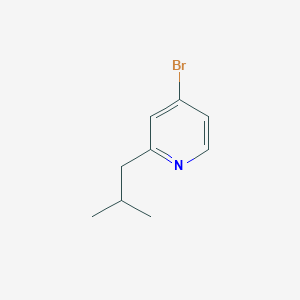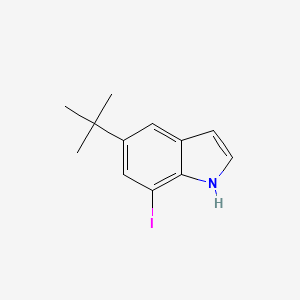
5-(tert-Butyl)-7-iodo-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-7-iodo-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities. The presence of the tert-butyl and iodine substituents on the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-7-iodo-1H-indole typically involves the iodination of a tert-butyl-substituted indole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process . These methods allow for better control over reaction conditions and reduce the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, resulting in the formation of 5-(tert-Butyl)-1H-indole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 5-(tert-Butyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(tert-Butyl)-7-iodo-1H-indole is used as a building block in organic synthesis.
Biology: In biological research, indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar activities .
Medicine: Indole derivatives are often investigated for their potential therapeutic applications. The compound may be studied for its effects on specific biological targets and pathways, contributing to drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-7-iodo-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The tert-butyl and iodine substituents may enhance the compound’s binding affinity and specificity . Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
5-tert-Butyl-1H-indole: Lacks the iodine substituent, resulting in different chemical properties and reactivity.
7-Iodo-1H-indole: Lacks the tert-butyl substituent, affecting its lipophilicity and biological activity.
5-tert-Butyl-7-bromo-1H-indole: Similar structure but with a bromine substituent instead of iodine, leading to different reactivity and applications.
Uniqueness: The combination of tert-butyl and iodine substituents in 5-(tert-Butyl)-7-iodo-1H-indole makes it unique. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The iodine substituent provides a site for further functionalization, allowing for the synthesis of diverse derivatives .
Propiedades
Fórmula molecular |
C12H14IN |
|---|---|
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
5-tert-butyl-7-iodo-1H-indole |
InChI |
InChI=1S/C12H14IN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
Clave InChI |
RPBRFNFJXXKSPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


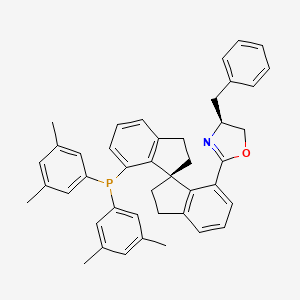
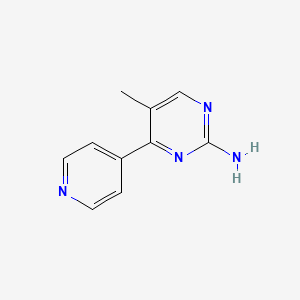
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)
![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)

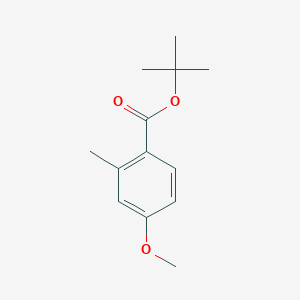
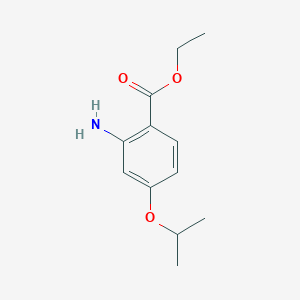
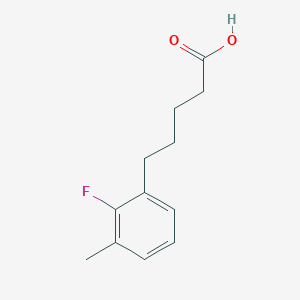
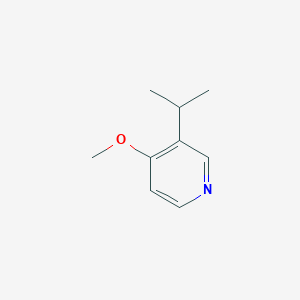

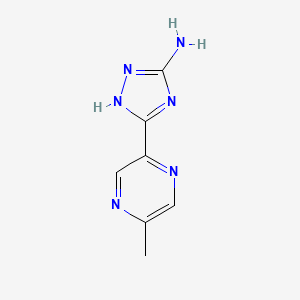
![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)

